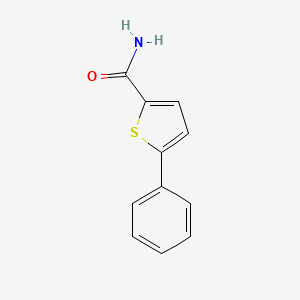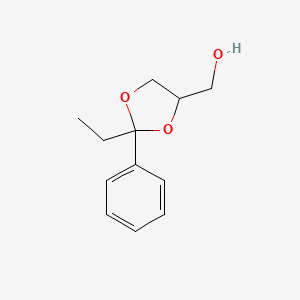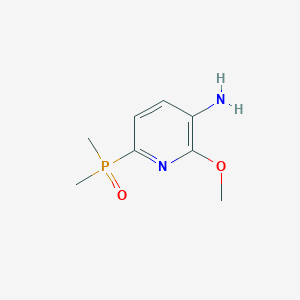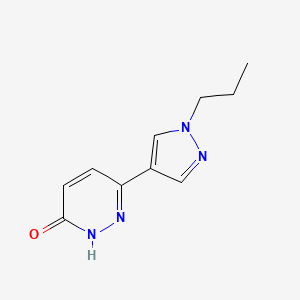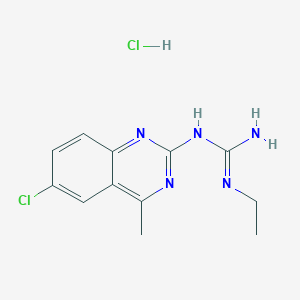
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride is a chemical compound with the molecular formula C10H10ClN5 It is known for its unique structure, which includes a quinazoline ring substituted with a chloro and methyl group, and an ethylguanidine moiety
Méthodes De Préparation
The synthesis of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-4-methylquinazoline, which is then reacted with ethylguanidine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The ethylguanidine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride can be compared with other similar compounds, such as:
1-(6-Chloro-4-methylquinazolin-2-yl)-2-methylguanidine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-(6-Chloro-4-methylquinazolin-2-yl)-2-phenylguanidine: This compound has a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
6637-23-6 |
|---|---|
Formule moléculaire |
C12H15Cl2N5 |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
1-(6-chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C12H14ClN5.ClH/c1-3-15-11(14)18-12-16-7(2)9-6-8(13)4-5-10(9)17-12;/h4-6H,3H2,1-2H3,(H3,14,15,16,17,18);1H |
Clé InChI |
IDXYZNLNVPLQKS-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)NC1=NC(=C2C=C(C=CC2=N1)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


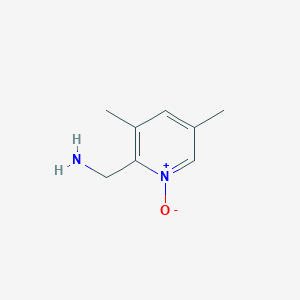
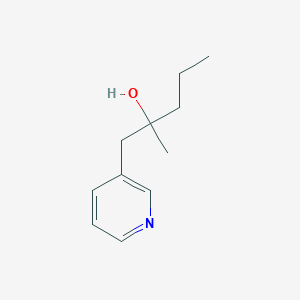
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
